molecular formula C25H19N3OS B11442823 2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide

2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide

Cat. No.: B11442823
M. Wt: 409.5 g/mol
InChI Key: ASVHRKKLPWOQGT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and efficient catalysts to maximize yield and minimize production costs. The use of solvent-free and catalyst-free conditions has also been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of aromatic rings and heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

2,2-diphenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C25H19N3OS/c29-25(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)27-24-23(20-14-9-17-30-20)26-21-15-7-8-16-28(21)24/h1-17,22H,(H,27,29)

InChI Key

ASVHRKKLPWOQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5

Origin of Product

United States

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